Varenicline Carbamoyl β-D-Glucuronide-d4
Description
Contextualization of Varenicline (B1221332) Biotransformation Pathways
Varenicline's journey through the body is characterized by minimal metabolic alteration. nih.gov The majority of the drug, approximately 92%, is excreted unchanged in the urine. nih.govfda.gov This indicates that metabolism is not the primary route of elimination for varenicline. nih.gov The elimination process is mainly handled by the kidneys through a combination of glomerular filtration and active tubular secretion, the latter likely mediated by the organic cation transporter OCT2. nih.govfda.govclinpgx.org
Despite its limited metabolism, a small fraction of a varenicline dose, less than 10%, does undergo biotransformation. clinpgx.orgdrugbank.com The identified metabolic pathways include oxidation, N-formylation, and conjugation with a hexose (B10828440) sugar. drugbank.comwikipedia.org A key transformation is N-carbamoyl glucuronidation, a process catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme, or UGT2B7. clinpgx.org This reaction leads to the formation of varenicline carbamoyl (B1232498) glucuronide, a significant metabolite. clinpgx.org Because the liver's extensive metabolic enzyme systems, like the cytochrome P450 pathways, are not significantly involved, drugs that affect these enzymes are unlikely to alter varenicline's pharmacokinetics. fda.govnih.gov
Significance of Glucuronide Metabolites in Xenobiotic Biotransformation Research
Glucuronidation represents a major Phase II metabolic reaction for a vast array of xenobiotics, which include drugs, environmental pollutants, and other foreign substances. uef.fiwikipedia.orgtechnologynetworks.com This process is generally considered a detoxification mechanism. uef.finih.gov The reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves attaching a glucuronic acid molecule to the xenobiotic. nih.govjove.com This conjugation significantly increases the substance's water solubility, making the resulting glucuronide metabolite more polar and readily excretable from the body, typically via urine or bile. uef.fiwikipedia.orgnih.gov
The UGT enzyme superfamily is diverse, with various enzymes responsible for metabolizing different compounds. nih.govnih.gov For instance, UGT1A1, UGT1A9, and UGT2B7 are known to be heavily involved in drug metabolism. ebmconsult.com The formation of glucuronides, such as the N-carbamoyl glucuronide of varenicline, is a critical area of study as it terminates the biological activity of many compounds and facilitates their removal from the body. uef.finih.gov
Rationale for Deuterated Metabolite Studies in Advanced Pharmaceutical Research
In modern analytical chemistry and pharmaceutical research, precision and accuracy are paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), serve as invaluable tools, particularly as internal standards in mass spectrometry-based bioanalysis. clearsynth.comtexilajournal.comaptochem.com
The rationale for using a deuterated metabolite like Varenicline Carbamoyl β-D-Glucuronide-d4 is based on the principles of isotope dilution mass spectrometry. An ideal internal standard behaves identically to the analyte (the non-deuterated metabolite) during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. aptochem.com By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately quantify the concentration of the actual metabolite produced in the body. clearsynth.com The deuterated standard helps to correct for variability and potential errors that can occur during the analytical process, such as ion suppression or enhancement in the mass spectrometer, ensuring the robustness and reliability of the data. clearsynth.comtexilajournal.com Therefore, this compound is not a therapeutic agent itself, but a critical analytical tool for precise pharmacokinetic studies of varenicline. pharmaffiliates.com
Interactive Data Tables
Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers for the deuterated metabolite.
| Property | Value | Source |
| Synonym | 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] drugbank.combenzazepin-8-carboxylate) β-D-Glucopyranuronic Acid-d4 | pharmaffiliates.comcymitquimica.com |
| Molecular Formula | C₂₀D₄H₁₇N₃O₈ | cymitquimica.com |
| Molecular Weight | 435.421 | cymitquimica.com |
| Application | Labeled metabolite of Varenicline for use as an internal standard in research. | pharmaffiliates.com |
Properties
Molecular Formula |
C₂₀H₁₆D₄N₃O₈ |
|---|---|
Molecular Weight |
435.42 |
Synonyms |
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid-d4 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Varenicline Carbamoyl β D Glucuronide D4
General Principles of Glucuronide Synthesis
Glucuronidation is a major pathway in phase II metabolism, where a glucuronic acid moiety is attached to a substrate to increase its water solubility and facilitate its excretion. hyphadiscovery.com The synthesis of glucuronide metabolites can be broadly categorized based on the functional group of the aglycone (the molecule to be conjugated).
O-Glucuronide Synthetic Methodologies
The synthesis of O-glucuronides, which involves the formation of an ether or ester linkage with hydroxyl or carboxyl groups, is a well-established area of carbohydrate chemistry. helsinki.fi Two predominant methods are the Koenigs-Knorr reaction and the use of trichloroacetimidate (B1259523) donors. helsinki.fipsu.edu
The Koenigs-Knorr reaction typically employs an acetyl-protected glucuronyl bromide as the glycosyl donor, which reacts with the aglycone in the presence of a silver or mercury salt promoter. helsinki.finih.gov While effective, this method can sometimes lead to the formation of by-products such as orthoesters. psu.edunih.gov
A more modern and often higher-yielding approach involves the use of a trichloroacetimidate-activated glucuronate donor. arkat-usa.orgmdpi.com This method generally provides good stereoselectivity for the desired β-anomer, which is the form produced biologically. mdpi.comnih.gov The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate. arkat-usa.orgmdpi.com
N-Glucuronide Synthetic Methodologies
The synthesis of N-glucuronides, formed from amines and sulfonamides, can be more challenging than that of O-glucuronides. helsinki.fihyphadiscovery.com There has been a growing interest in the synthesis of N-glucuronides, potentially due to the increased use of N-heterocyclic structures in modern drug design. hyphadiscovery.com
Direct reaction of an amine with a protected glucuronic acid can lead to the formation of N-glucuronides. helsinki.fi The choice of protecting groups on the glucuronic acid donor and the reaction conditions are critical to achieving good yields and the correct stereochemistry. For secondary amines, preventing the formation of undesired side products is a key consideration. nih.gov In some cases, enzymatic or microbial biotransformation methods are employed to synthesize N-glucuronides, which can offer high selectivity. hyphadiscovery.comhyphadiscovery.com
Carbamoyl (B1232498) Glucuronide Specific Synthesis Approaches
Varenicline (B1221332) undergoes metabolism to form an N-carbamoyl glucuronide. nih.govclinpgx.org This type of metabolite is formed from a secondary amine. The synthesis of N-carbamoyl glucuronides requires a specific approach that involves the formation of a carbamic acid intermediate from the secondary amine of varenicline, which is then conjugated with glucuronic acid. doi.org
A highly effective method for the stereoselective preparation of N-carbamoyl β-D-glucuronides involves the use of O-protected glucuronyl p-nitrophenyl carbonates. nih.gov These reagents can efficiently transfer the β-glucuronylcarbonyl group to a secondary amine. nih.gov This approach offers high selectivity for the desired β-configuration at the anomeric center. nih.gov The in vitro formation of N-carbamoyl glucuronides has been shown to be catalyzed by enzymes such as UGT2B7 in the presence of a carbon dioxide source, which forms the carbamoyl bridge. nih.govdoi.org
For the synthesis of Varenicline Carbamoyl β-D-Glucuronide-d4, a plausible route would involve the reaction of deuterated varenicline with a suitable carbonylating agent to form a reactive carbamoyl intermediate, followed by coupling with a protected glucuronic acid donor.
Deuterium (B1214612) Labeling Techniques for Metabolite Synthesis
The introduction of deuterium into a molecule is a key strategy for creating internal standards for quantitative bioanalysis and for studying drug metabolism. clearsynth.comacs.org The increased mass of deuterium allows for differentiation from the unlabeled drug and its metabolites by mass spectrometry. acs.org
Site-Specific Deuteration Strategies
Site-specific deuteration involves the introduction of deuterium atoms at precise locations within a molecule. rsc.orgbrightspec.com This is particularly useful for creating stable isotope-labeled internal standards, where the label should not be lost during metabolic processes. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). nih.govnih.gov
Various methods for site-specific deuteration have been developed, including metal-catalyzed reactions and light-induced processes. rsc.orgbrightspec.com For instance, copper-catalyzed transfer hydrodeuteration allows for the selective deuteration of small molecules with high isotopic purity. brightspec.com Another innovative approach uses visible light and D₂O as the deuterium source for site-specific deuteration under mild conditions. rsc.org In the context of varenicline, deuterium atoms would likely be introduced at positions that are not metabolically active to ensure the stability of the label.
Isotopic Enrichment Methodologies
Isotopic enrichment is the process of increasing the concentration of a specific isotope in a sample. youtube.com In the synthesis of deuterated drug metabolites, this typically involves using a starting material that is already enriched with deuterium. nih.govresearchgate.net This enriched precursor is then carried through the synthetic route to produce the final labeled compound.
This method is advantageous as it allows for the preparation of compounds with a high degree of isotopic purity. wustl.edu For the synthesis of this compound, a deuterated varenicline precursor (Varenicline-d4) would be used. hyphadiscovery.comnih.gov This labeled precursor would then undergo the carbamoylation and glucuronidation steps to yield the final product. The use of isotopically enriched compounds is essential for a wide range of applications, from metabolic studies to quantitative proteomics. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀D₄H₁₇N₃O₈ | nih.gov |
| Molecular Weight | 435.421 g/mol | nih.gov |
| Synonym | 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] clinpgx.orgbenzazepin-8-carboxylate) β-D-Glucopyranuronic Acid-d4 | arkat-usa.orgnih.gov |
| CAS Number (non-deuterated) | 535920-98-0 | helsinki.fi |
| Primary Use | Isotope labeled metabolite of Varenicline for research | arkat-usa.org |
Table 2: Comparison of Glucuronidation Synthetic Methodologies
| Method | Aglycone Functional Group | Key Reagents/Features | Stereoselectivity |
| O-Glucuronidation (Koenigs-Knorr) | Hydroxyl, Carboxyl | Acetyl-protected glucuronyl bromide, Silver/Mercury salts | Variable, can produce α and β anomers |
| O-Glucuronidation (Trichloroacetimidate) | Hydroxyl, Carboxyl | Trichloroacetimidate-activated glucuronate, Lewis acid catalyst | Generally high for β-anomer |
| N-Glucuronidation | Amines, Sulfonamides | Protected glucuronic acid, can be challenging | Dependent on substrate and conditions |
| Carbamoyl Glucuronidation | Secondary Amines | Carbonylating agent (e.g., p-nitrophenyl carbonate), Protected glucuronic acid donor | High for β-anomer with specific reagents |
Preparation of this compound as a Research Standard
The synthesis of this compound as a research standard requires a meticulous approach to ensure high purity and accurate characterization, which are critical for its use in quantitative applications. The general process involves several key stages following the initial synthesis.
Initially, the crude product undergoes purification, typically employing high-performance liquid chromatography (HPLC) to isolate the desired compound from any unreacted starting materials, reagents, or side products. The purity of the final product is then assessed using analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). For use as a research standard, a purity of ≥98% is generally required.
A crucial step in the preparation of an isotopically labeled standard is the determination of the isotopic enrichment. This is typically achieved using high-resolution mass spectrometry to confirm the incorporation of the deuterium atoms and to quantify the percentage of the deuterated species relative to any remaining unlabeled compound.
Finally, a comprehensive Certificate of Analysis (CoA) is generated for the research standard. This document includes essential information such as the compound's identity, purity, isotopic enrichment, storage conditions, and a summary of the analytical data used for its characterization. The availability of a well-characterized standard is essential for its use in regulated bioanalytical studies.
Chemical Characterization of Synthetic Intermediates and Final Products
The unambiguous identification and characterization of synthetic intermediates and the final product are paramount in the synthesis of a research standard. This is achieved through a combination of spectroscopic and spectrometric techniques.
Synthetic Intermediates:
A key intermediate in the proposed synthesis of this compound is Varenicline-d4 (B1512377). The characterization of this intermediate is crucial to ensure the correct starting material for the subsequent glucuronidation step.
Table 1: Physicochemical and Spectroscopic Data for the Intermediate Compound Varenicline-d4
| Parameter | Data |
| IUPAC Name | 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 |
| Molecular Formula | C₁₃H₉D₄N₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 216.16 |
| ¹H NMR | Spectra would resemble that of Varenicline, with the absence of signals corresponding to the deuterated positions. |
| ¹³C NMR | Spectra would be similar to Varenicline, with potential slight shifts in the signals of carbons adjacent to the deuterated centers. |
Final Product:
The final product, this compound, is a complex molecule, and its characterization requires a detailed analysis to confirm the structure and stereochemistry.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Parameter | Data |
| Synonyms | 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] nih.govbenzazepin-8-carboxylate) β-D-Glucopyranuronic Acid-d4 |
| Molecular Formula | C₂₀H₁₇D₄N₃O₈ |
| Molecular Weight | 435.42 g/mol |
| Appearance | White to off-white solid |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 436.2, with a characteristic fragmentation pattern showing the loss of the glucuronic acid moiety (m/z 194) to yield the Varenicline-d4 fragment at m/z 216.16. |
| ¹H NMR | Expected signals for the protons of the Varenicline core (excluding deuterated positions) and the glucuronic acid moiety. The anomeric proton of the glucuronic acid would likely appear as a doublet in the region of 4.5-5.5 ppm. |
| ¹³C NMR | Expected signals for all non-deuterated carbons in the molecule. The carbonyl carbon of the carbamoyl group would be expected in the range of 150-160 ppm. |
| Purity (by HPLC) | ≥98% |
Advanced Analytical Methodologies for Varenicline Carbamoyl β D Glucuronide D4
Mass Spectrometry (MS) Applications in Metabolite Characterization
Mass spectrometry stands as a cornerstone technology for the structural identification and characterization of drug metabolites due to its high sensitivity and specificity. For a complex molecule like Varenicline (B1221332) Carbamoyl (B1232498) β-D-Glucuronide-d4, various MS techniques are employed to obtain detailed structural information.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of metabolites by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of Varenicline Carbamoyl β-D-Glucuronide-d4, MS/MS analysis provides characteristic fragmentation patterns that confirm the identity of the molecule and the site of glucuronidation.
In positive ion mode electrospray ionization, this compound is expected to show a prominent protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely lead to the neutral loss of the glucuronic acid moiety (176 Da), a hallmark of glucuronide conjugates. nih.gov This would result in the formation of a product ion corresponding to the protonated varenicline-d4 (B1512377) carbamic acid. Further fragmentation could lead to the loss of carbon dioxide (44 Da) to yield the protonated varenicline-d4.
In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation of this ion typically yields a characteristic product ion of the glucuronate moiety at m/z 175, corresponding to the deprotonated glucuronic acid after a loss of water. nih.gov A further fragment at m/z 113 can also be observed, resulting from the additional loss of water and carbon dioxide from the m/z 175 ion. nih.gov The presence of these diagnostic ions provides strong evidence for the presence of a glucuronide conjugate.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [Varenicline-d4 + H]⁺ | Glucuronic acid + CO2 |
| [M+H]⁺ | [Varenicline-d4 carbamic acid + H]⁺ | Glucuronic acid |
| [M-H]⁻ | 175.0248 | Varenicline-d4 + CO2 |
| 175.0248 | 113.0244 | H2O + CO2 |
Note: The m/z values are theoretical and may vary slightly in experimental data.
Electron Activated Dissociation (EAD) for Glucuronide Conjugates
Electron Activated Dissociation (EAD) is a newer fragmentation technique that offers complementary information to traditional CID. EAD is particularly advantageous for the analysis of glucuronide conjugates as it can provide more detailed structural information, including the precise site of conjugation. acs.org While CID often results in the facile cleavage of the glycosidic bond, EAD can induce fragmentation of the aglycone while preserving the glucuronide moiety, or vice versa. acs.orgnih.gov
For this compound, EAD would be expected to generate a richer fragmentation spectrum compared to CID. nih.gov This technique could produce unique fragment ions that allow for the unambiguous confirmation of the carbamoyl linkage and the specific nitrogen atom to which the glucuronide is attached. EAD can break the more stable bonds within the varenicline core while keeping the relatively weaker conjugation bond intact. acs.org This provides more definitive structural information than what can be obtained from CID alone. acs.org The application of EAD can significantly enhance the confidence in the structural assignment of this and other challenging drug metabolites. scispace.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretical exact mass. fda.gov
The ability to obtain accurate mass measurements with low ppm error is essential for differentiating between isobaric interferences and the analyte of interest, a common challenge in complex biological matrices. spectroscopyonline.com For this compound, with a molecular formula of C₂₀H₁₇D₄N₃O₈, HRMS analysis would confirm this composition and rule out other potential elemental formulas that may have the same nominal mass. This high level of mass accuracy is a key component in the definitive identification of metabolites. fda.gov
Chromatographic Separation Techniques
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with complex biological samples. The choice of chromatographic technique is critical for resolving the analyte of interest from endogenous matrix components and other metabolites.
Liquid Chromatography (LC) Method Development
Liquid chromatography is the most widely used separation technique for the analysis of drug metabolites. The development of a robust LC method is essential for achieving the necessary sensitivity, selectivity, and reproducibility for quantitative bioanalysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation mode for polar and hydrophilic compounds, such as glucuronide conjugates, that are often poorly retained by traditional reversed-phase chromatography. sciex.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer.
For the analysis of this compound, a HILIC method would offer several advantages. The high organic content of the mobile phase can lead to enhanced ionization efficiency in the mass spectrometer, resulting in improved sensitivity. A HILIC separation of varenicline and its polar metabolites, including the carbamoyl glucuronide, has been reported. nih.gov
A typical HILIC method development for this compound would involve the screening of various polar stationary phases (e.g., bare silica, amide, diol) and the optimization of mobile phase conditions, including the type and concentration of the organic solvent, the pH and concentration of the aqueous buffer, and the gradient profile.
Table 2: Exemplary HILIC Method Parameters for Varenicline Metabolite Analysis
| Parameter | Condition |
| Column | HILIC Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Note: These are example parameters and would require optimization for the specific application.
Reversed-Phase Liquid Chromatography (RP-LC) Methodologies
Reversed-phase liquid chromatography (RP-LC) is a cornerstone technique for the analysis of polar and non-polar compounds in complex matrices. For the analysis of varenicline and its metabolites, including the carbamoyl glucuronide, RP-LC methods offer high resolution and sensitivity, especially when coupled with mass spectrometry. cu.edu.egnih.gov
While a specific, validated RP-LC method for this compound is not extensively detailed in publicly available literature, established methods for the parent drug, varenicline, and its other metabolites provide a strong foundation for its analysis. cu.edu.egresearchgate.net These methods typically utilize C8 or C18 columns, which separate compounds based on their hydrophobicity. cu.edu.egresearchgate.net
A typical RP-LC method for analyzing varenicline and its metabolites would involve a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium acetate (B1210297) or formic acid to improve peak shape and ionization efficiency) and an organic modifier such as acetonitrile or methanol. researchgate.netfda.gov The gradient allows for the effective separation of the relatively polar glucuronide metabolite from the less polar parent drug and other matrix components. The detection is often carried out using a UV detector or, more commonly, a mass spectrometer. cu.edu.egnih.gov
Table 1: Illustrative RP-LC Parameters for Varenicline Metabolite Analysis
| Parameter | Typical Conditions |
| Column | C18 or C8, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Optimized for separation of varenicline and its metabolites |
| Injection Volume | 5 - 20 µL |
| Detector | UV (e.g., 235 nm) or Mass Spectrometer |
This table presents a generalized set of parameters based on methods for varenicline and its impurities; specific optimization for this compound would be required.
Gas Chromatography (GC) for Glucuronide Analysis (Post-Derivatization)
Gas chromatography (GC) is a powerful analytical technique known for its high separation efficiency. However, its application is generally limited to volatile and thermally stable compounds. researchgate.net Glucuronides, including this compound, are polar and non-volatile, making them unsuitable for direct GC analysis. nih.gov Therefore, a crucial derivatization step is required to increase their volatility and thermal stability. nih.govresearchgate.net
Derivatization chemically modifies the polar functional groups (e.g., hydroxyl, carboxyl) of the glucuronide, replacing them with less polar, more volatile groups. researchgate.net Common derivatization techniques for compounds like glucuronides include:
Silylation: This is a widely used method where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. mdpi.com
Acylation: This process introduces an acyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used. mdpi.comnih.gov
Alkylation: This involves the addition of an alkyl group, often to acidic protons. researchgate.net
After derivatization, the now volatile this compound derivative can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for sensitive and specific detection. The mass spectrum of the derivative will show characteristic fragments that can be used for identification and quantification. researchgate.net While specific derivatization protocols for this compound are not readily found in literature, the general principles of glucuronide derivatization would apply. nih.govnih.gov
Application of Deuterated Standards in Quantitative Analytical Methods
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. researchgate.net This "isotope-labeled standard," in this case, this compound, serves as an ideal internal standard.
The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, extraction, and analysis. Any loss of analyte during these steps will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the unlabeled analyte to the labeled standard using a mass spectrometer, the original concentration of the analyte in the sample can be determined with high precision and accuracy, as the ratio remains constant regardless of sample loss.
Internal Standard Applications in LC-MS/MS Quantification
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, deuterated compounds like this compound are widely used as internal standards for the quantification of their non-deuterated counterparts. researchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects. researchgate.netresearchgate.net
Varenicline-d4 has been successfully used as an internal standard for the quantification of varenicline in human plasma. researchgate.netsemanticscholar.org By extension, this compound is the ideal internal standard for the quantification of Varenicline Carbamoyl β-D-Glucuronide. The deuterated standard co-elutes with the analyte, and any suppression or enhancement of the ionization process in the mass spectrometer source will affect both the analyte and the internal standard to the same extent, thus ensuring the accuracy of the measurement. researchgate.net
Table 2: MRM Transitions for Varenicline and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Varenicline | 212.1 | 169.0 |
| Varenicline-d4 | 216.1 | 173.0 |
This table is based on published data for varenicline and its d4-labeled internal standard. cu.edu.eg Similar principles would apply for the glucuronide metabolite and its deuterated counterpart, with different m/z values.
Analytical Validation Parameters for Research Use
For any analytical method to be used in research, it must undergo a thorough validation process to ensure its reliability, accuracy, and precision. uknml.com
Linearity and Calibration Curve Establishment
A key parameter in method validation is linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. uknml.com To establish linearity, a series of calibration standards of the analyte at different known concentrations are prepared and analyzed. uknml.com
When using this compound as an internal standard, a fixed amount is added to each calibration standard containing varying concentrations of the non-deuterated Varenicline Carbamoyl β-D-Glucuronide. The response ratio (peak area of analyte / peak area of internal standard) is then plotted against the concentration of the analyte to generate a calibration curve.
For LC-MS/MS methods, a linear regression analysis is typically performed, and the correlation coefficient (r) or the coefficient of determination (r²) is calculated. A value of r² > 0.99 is generally considered to indicate a good linear fit. researchgate.netmdpi.com For instance, a validated LC-MS/MS method for varenicline in human plasma using Varenicline-d4 as an internal standard demonstrated linearity over a concentration range of 50.0 to 10,000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.9997. cu.edu.egsemanticscholar.org
Table 3: Example Calibration Curve Data for Varenicline Analysis
| Concentration (pg/mL) | Response Ratio (Analyte/IS) |
| 50.0 | 0.005 |
| 100.0 | 0.010 |
| 500.0 | 0.051 |
| 1000.0 | 0.102 |
| 5000.0 | 0.508 |
| 10000.0 | 1.015 |
This table is illustrative and based on the principles of establishing a calibration curve for quantitative analysis.
Analytical Precision and Accuracy Assessment
The validation of any bioanalytical method is fundamentally reliant on the demonstration of its precision and accuracy. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy, on the other hand, denotes the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is usually reported as a percentage of the nominal value.
For an internal standard like this compound, while it is not the analyte being quantified, the consistency of its response is critical for the accuracy of the measurement of the non-labeled analyte. In the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for varenicline, its deuterated analog, varenicline-d4, is commonly used as an internal standard. The validation for such methods involves assessing the precision and accuracy of the quantification of the target analyte, which is made reliable by the stable and predictable behavior of the internal standard.
While specific precision and accuracy data for the direct analysis of this compound are not publicly available, as this compound's primary role is to serve as an internal standard for its non-deuterated counterpart, we can infer the expected performance from validated methods for the parent drug, varenicline, which utilize a deuterated internal standard. For instance, a validated LC-MS/MS method for varenicline in human plasma reported intra- and inter-day precision of less than 12.0% and accuracy between 95.3% and 108.0%. It is expected that a validated method for Varenicline Carbamoyl β-D-Glucuronide would demonstrate similar performance characteristics for its quantification, ensured by the use of this compound.
Table 1: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data for a Bioanalytical Method (Note: The following data is hypothetical and for illustrative purposes only, as specific validation data for this compound is not publicly available.)
| Analyte Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
|---|---|---|---|---|
| 1.0 | 5.8 | 102.5 | 7.2 | 101.8 |
| 10.0 | 4.2 | 98.7 | 5.5 | 99.2 |
Selectivity and Matrix Effects in In Vitro Systems
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In the context of in vitro systems, such as human liver microsomes, demonstrating selectivity is crucial. Human liver microsomes are a common in vitro model used to study drug metabolism, including the formation of glucuronide conjugates. The formation of varenicline N-carbamoyl glucuronide is catalyzed by the enzyme UGT2B7 in human liver microsomes.
When quantifying the formation of Varenicline Carbamoyl β-D-Glucuronide in such a system, this compound would be used as an internal standard to ensure accurate measurement. The selectivity of the method would be established by demonstrating that there is no interference from the components of the microsomal matrix or other potential metabolites at the retention time of the analyte and the internal standard.
Matrix effects are a significant challenge in bioanalysis using mass spectrometry. This phenomenon refers to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting, undetected components from the biological matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since the internal standard is chemically almost identical to the analyte, it will experience similar matrix effects, and any variation in the analyte signal will be corrected by the corresponding variation in the internal standard signal.
The assessment of matrix effects typically involves comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a clean solution at the same concentration. The results are often presented as a matrix factor.
Table 2: Illustrative Assessment of Selectivity and Matrix Effects in Human Liver Microsomes (Note: The following data is hypothetical and for illustrative purposes only, as specific validation data for this compound is not publicly available.)
| Parameter | Test | Acceptance Criteria | Result |
|---|---|---|---|
| Selectivity | Analysis of blank microsomal matrix | No significant interfering peaks at the retention times of the analyte and internal standard | Pass |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution | Matrix Factor between 0.85 and 1.15 | Pass (e.g., 0.98) |
Enzymatic Biotransformation and Mechanistic Studies of Varenicline Glucuronidation
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The conjugation of glucuronic acid to substrate molecules is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govnih.gov Identifying the specific UGT isoforms responsible for a drug's metabolism is crucial for understanding its disposition and potential for drug-drug interactions.
Research has identified UGT2B7 as the key enzyme responsible for the N-carbamoyl glucuronidation of varenicline (B1221332) in humans. nih.govnih.govresearchgate.net UGT2B7 is a major hepatic UGT isoform known to metabolize a wide array of endogenous compounds and xenobiotics, including various drugs. nih.govnih.gov Studies have demonstrated that genetic polymorphisms in the UGT2B7 gene can influence the clearance of varenicline, further cementing its role in the metabolism of the drug. For instance, individuals with the UGT2B7 rs7439366 TT genotype exhibit a higher apparent clearance of varenicline compared to those with other genotypes. While other UGT isoforms, such as UGT1A1 and UGT1A3, have been implicated in the N-carbamoyl glucuronidation of other compounds, studies specific to varenicline point to UGT2B7 as the primary catalyst. nih.gov
The identification of UGT2B7's role in varenicline metabolism was achieved through experiments using various in vitro enzyme systems. nih.gov These systems are essential for studying drug metabolism pathways outside of a living organism, providing a controlled environment for mechanistic and kinetic evaluations.
Human Liver Microsomes (HLM): HLM are vesicles formed from the endoplasmic reticulum of human liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov Incubations of varenicline with HLM in the presence of the necessary co-substrate (UDP-glucuronic acid) and under specific atmospheric conditions demonstrated the formation of the N-carbamoyl glucuronide metabolite. nih.gov HLM preparations from multiple donors are often pooled to average out inter-individual variability in enzyme expression.
Recombinant UGTs: To pinpoint the exact isoform responsible, scientists use recombinant UGTs, which are individual human UGT enzymes expressed in cell lines (e.g., baculovirus-infected insect cells, known as Supersomes). nih.gov By testing varenicline against a panel of these single-isoform systems, researchers confirmed that only the recombinant UGT2B7 was capable of catalyzing the N-carbamoyl glucuronidation reaction. nih.gov
These in vitro tools are fundamental in drug development for reaction phenotyping, which is the process of identifying the enzymes responsible for a drug's metabolism.
Mechanism of N-Carbamoyl Glucuronide Formation
The formation of an N-carbamoyl glucuronide is a less common metabolic pathway compared to direct glucuronidation of hydroxyl, carboxyl, or amine groups. The mechanism is understood to be a two-step process.
A critical finding in the study of varenicline's biotransformation is the essential role of carbon dioxide (CO2). nih.gov Mechanistic studies have shown that the N-carbamoyl glucuronidation of varenicline in in vitro systems, such as human liver microsomes, only occurs when incubations are conducted under a CO2 atmosphere. nih.gov Further investigations using stable isotope-labeled 13CO2 confirmed that the carbon atom in the carbamoyl (B1232498) moiety of the metabolite originates from the CO2 in the incubation environment, which is in equilibrium with the bicarbonate buffer. This demonstrates that CO2 is not merely a component of the buffer system but a required substrate for the formation of the intermediate that is subsequently glucuronidated.
The initial step in the formation of the varenicline N-carbamoyl glucuronide is the non-enzymatic reaction between a secondary amine group on the varenicline molecule and carbon dioxide. This reaction forms an unstable carbamic acid intermediate. The spontaneous formation of carbamic acids from the reaction of CO2 with amines is a known chemical process. This adduction is a reversible, non-enzymatic step that precedes the enzymatic conjugation. The carbamic acid, once formed, becomes the substrate for the UGT2B7 enzyme, which then catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carbamic acid's carboxyl group, forming the stable N-carbamoyl glucuronide metabolite.
Kinetic Characterization of Glucuronidation Reactions (in vitro)
The kinetic characterization of enzymatic reactions, typically defined by the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is fundamental to predicting a drug's metabolic clearance in vivo. researchgate.net While UGT2B7 has been definitively identified as the catalyzing enzyme for varenicline N-carbamoyl glucuronidation, detailed in vitro kinetic parameters for this specific reaction are not widely published in the scientific literature.
However, kinetic studies of other UGT2B7 substrates often reveal complex, atypical (non-Michaelis-Menten) kinetics, such as substrate inhibition or autoactivation. For example, morphine glucuronidation by UGT2B7 exhibits atypical kinetics that can be described by a biphasic model, suggesting the interaction of more than one substrate molecule with the enzyme.
While specific in vitro Vmax/Km values for varenicline are scarce, in vivo pharmacokinetic studies provide insight into its clearance. A population pharmacokinetic analysis identified key factors influencing varenicline's apparent clearance (CL/F).
| Parameter | Value | Description |
|---|---|---|
| Apparent Clearance (CL/F) | 8.5 L/h (26% CV) | The volume of plasma cleared of the drug per unit time. |
| Apparent Volume of Distribution (V/F) | 228 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Body Weight Effect on CL/F | 46% increase in 100-kg vs. 60-kg individuals | Demonstrates a significant influence of body weight on drug clearance. |
| UGT2B7 Genotype (rs7439366) Effect on CL/F | 21% higher in TT individuals | Confirms the role of UGT2B7 in varenicline clearance. |
Influence of Buffer Systems on Carbamoyl Glucuronide Formation in In Vitro Assays
The formation of N-carbamoyl glucuronides, such as Varenicline Carbamoyl β-D-Glucuronide-d4, is a less common but significant metabolic pathway. In vitro studies have highlighted the critical role of the incubation environment, particularly the buffer system and the presence of carbon dioxide (CO2), in the formation of these conjugates.
Mechanistic investigations into the formation of other N-carbamoyl glucuronides have demonstrated that the CO2 present in the incubation system, often originating from a bicarbonate buffer in equilibrium with exogenous CO2, is incorporated into the carbamoyl moiety of the metabolite. nih.govnih.gov This finding is crucial for the design and interpretation of in vitro assays aimed at studying the glucuronidation of varenicline.
Research has shown that the N-carbamoyl glucuronidation of varenicline is catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme in human liver microsomes. nih.gov Notably, these reactions are significantly enhanced when incubations are performed under a CO2 atmosphere. nih.gov This suggests that the availability of CO2 is a rate-limiting factor for the formation of this compound in these experimental setups. The likely mechanism involves the enzymatic carboxylation of the secondary amine in varenicline to form a carbamic acid intermediate, which is then conjugated with glucuronic acid.
The choice of buffer system is therefore paramount. Bicarbonate-based buffers, which provide a source of CO2, are essential for accurately assessing the potential for N-carbamoyl glucuronidation in vitro. Conversely, using buffer systems that lack a source of CO2 may lead to an underestimation of this metabolic pathway. Studies on other compounds have shown that N-carbamoyl glucuronide formation can be detected in the presence of UGT1A1, UGT1A3, and UGT2B7 in a CO2-rich environment. nih.gov
Table 1: Factors Influencing Varenicline Carbamoyl Glucuronide Formation In Vitro
| Factor | Influence | Rationale |
| CO2 Atmosphere | Enhances formation | Provides the necessary carbon source for the carbamoyl moiety. nih.govnih.gov |
| Bicarbonate Buffer | Promotes formation | Acts as a source of CO2 in equilibrium with the gaseous phase. nih.govnih.gov |
| UGT Enzyme | Catalyzes the reaction | UGT2B7 is the primary enzyme responsible for varenicline N-carbamoyl glucuronidation. nih.gov |
Investigation of Glucuronide Metabolites as Enzyme Modulators
While the metabolism of the parent compound, varenicline, has been studied, there is a notable lack of specific research on the direct effects of its glucuronide metabolites, including this compound, on drug-metabolizing enzymes.
Inhibition of Cytochrome P450 (CYP) Enzymes by Glucuronide Conjugates (in vitro)
In vitro studies have consistently shown that the parent compound, varenicline, does not significantly inhibit or induce the activity of major cytochrome P450 enzymes. nih.gov This low potential for CYP-mediated drug-drug interactions is a key feature of its pharmacokinetic profile. nih.gov
However, there is a scarcity of publicly available data specifically investigating the inhibitory potential of this compound against various CYP isoforms. While some drug glucuronide conjugates have been shown to be inhibitors of CYP enzymes, this cannot be assumed for all such metabolites. The chemical structure and properties of the glucuronide conjugate determine its potential for enzyme interaction. Without specific in vitro inhibition studies using isolated this compound, its IC50 values against different CYP enzymes remain undetermined.
Metabolism-Dependent Inhibition Phenomena
Metabolism-dependent inhibition (MDI), also known as time-dependent inhibition, is a critical aspect of drug interaction assessment. youtube.com It occurs when a metabolite of a drug, rather than the parent compound itself, inhibits the enzyme responsible for its own or another drug's metabolism. youtube.com This can lead to more profound and prolonged drug-drug interactions than reversible inhibition.
For varenicline, studies have indicated no evidence of metabolism-dependent inhibition of any CYP enzyme by the parent drug. clinpgx.org However, the potential for this compound to cause MDI has not been specifically reported in the scientific literature. The formation of this glucuronide is a metabolic step, and theoretically, the conjugate could interact with and inhibit metabolizing enzymes. Yet, without dedicated experimental data, any discussion on this topic remains speculative. The investigation of MDI typically involves pre-incubating the potential inhibitor with the enzyme system before adding a probe substrate to assess any time-dependent loss of enzyme activity. Such studies are essential to fully characterize the drug interaction profile of any new chemical entity and its major metabolites.
Role As a Deuterated Reference Standard in Pharmacological and Toxicological Research
Utility in Drug Metabolism Studies (in vitro and mechanistic)
In the realm of drug metabolism, understanding the pathways by which a drug is transformed in the body is crucial. Varenicline (B1221332) undergoes limited metabolism, with a minor amount being glucuronidated, oxidized, and N-formylated. drugbank.comwikipedia.org One of the observed metabolic pathways is N-carbamoyl glucuronidation. nih.gov In vitro studies using human liver microsomes have identified that this specific reaction is catalyzed by the enzyme UGT2B7. nih.govresearchgate.net
The use of Varenicline Carbamoyl (B1232498) β-D-Glucuronide-d4 is pivotal in such in vitro investigations. When unlabeled varenicline is incubated with liver microsomes or other enzyme preparations, metabolites are formed. mdpi.com By using the deuterated glucuronide as a reference standard, researchers can definitively confirm the identity of the metabolite produced in the experiment. This is achieved by comparing the chromatographic retention time and mass spectrometric fragmentation pattern of the experimentally generated metabolite with that of the known, labeled standard. This confirmation is essential for elucidating the precise metabolic fate of varenicline and understanding the enzymes responsible. nih.gov
Predictive metabolism studies, often employing computational software and cheminformatic tools, can propose potential metabolic transformations for a drug molecule. nih.gov A stable isotope-labeled standard like Varenicline Carbamoyl β-D-Glucuronide-d4 is invaluable for validating these in silico predictions through experimental verification.
Application in Investigating Isotope Effects in Biotransformation
The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to break. nih.govsemanticscholar.org Investigating the KIE provides deep insights into the mechanisms of enzyme-catalyzed reactions. nih.gov
By comparing the rate of formation of Varenicline Carbamoyl β-D-Glucuronide with its deuterated counterpart in a competitive in vitro assay, researchers can determine if the cleavage of a C-H bond at the site of deuteration is a rate-limiting step in the glucuronidation process. nih.govdntb.gov.ua
No significant KIE would suggest that the C-H bond cleavage is not the slowest step in the reaction mechanism.
A significant KIE (a slower rate of formation for the deuterated version) would indicate that C-H bond breaking is part of the rate-determining step of the enzymatic reaction.
Such studies are crucial for a fundamental understanding of biotransformation pathways. While a deuteration strategy can be confounded by the complex reaction mechanisms of enzymes like the cytochrome P450 family, the insights gained are valuable. semanticscholar.orgnih.gov The knowledge of which steps are rate-limiting can be critical in drug design and in predicting how structural modifications might affect a drug's metabolic profile. nih.gov
Facilitating Metabolite Identification and Quantification in Complex Biological Matrices (non-clinical)
Biological matrices such as plasma, urine, and tissue homogenates are incredibly complex, containing thousands of endogenous compounds. Identifying and accurately quantifying a specific drug metabolite within this complex environment presents a significant analytical challenge. researchgate.net this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the gold standard for quantitative bioanalysis. lcms.cz
As an internal standard, a known amount of the deuterated compound is added to the biological sample at the beginning of the extraction process. researchgate.net Because it is chemically identical to the non-labeled (endogenous) metabolite, it experiences the same extraction losses, ionization suppression or enhancement (matrix effects), and chromatographic behavior. researchgate.netmyadlm.org However, due to its higher mass, it is detected as a separate entity by the mass spectrometer. By measuring the ratio of the MS signal of the endogenous metabolite to the known amount of the deuterated internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for variations during sample workup and analysis. lcms.czsemanticscholar.org
Role in Developing and Validating Analytical Methods for Parent Compound and Metabolites
The development of a reliable analytical method is a prerequisite for any pharmacological or toxicological study. researchgate.net According to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH), analytical methods must be rigorously validated to ensure they are fit for purpose. cu.edu.egnih.govnih.gov this compound plays a critical role in the validation of methods designed to measure varenicline and its metabolites.
Method validation encompasses several key parameters, and a deuterated internal standard is instrumental in assessing them:
Specificity/Selectivity: The method must be able to differentiate the analyte from other components in the sample. nih.gov The deuterated standard helps confirm that the chromatographic peak corresponds to the correct compound and is free from interference.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. nih.govumlub.pl Calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response versus concentration.
Accuracy: This refers to the closeness of the measured value to the true value. umlub.pl It is often assessed by analyzing quality control (QC) samples with known concentrations of the analyte and the internal standard. nih.gov
Precision: This measures the degree of scatter between a series of measurements. researchgate.net It is evaluated at different concentrations (intra-day and inter-day) using the analyte/internal standard ratio to demonstrate the method's reproducibility. umlub.pl
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample, with the internal standard correcting for variability. umlub.pl
Numerous validated high-performance liquid chromatography (HPLC) and LC-MS/MS methods for the determination of varenicline in bulk drugs, pharmaceutical preparations, and biological fluids have been reported, often highlighting the importance of a suitable internal standard for achieving the required sensitivity, accuracy, and precision. researchgate.netnih.govresearchgate.net
Compound Reference Table
Computational and Theoretical Investigations of Varenicline Carbamoyl β D Glucuronide D4
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a substrate (the drug or metabolite) and an enzyme at the atomic level. For Varenicline (B1221332) Carbamoyl (B1232498) β-D-Glucuronide, the key enzyme interaction involves its formation, catalyzed by UDP-glucuronosyltransferases (UGTs).
Research Findings: In vitro studies have identified that the N-carbamoyl glucuronidation of varenicline is specifically catalyzed by the enzyme UGT2B7. nih.govclinpgx.org The formation of other N-carbamoyl glucuronides, such as that of lorcaserin, also involves UGT2B7, alongside other isoforms like UGT2B15 and UGT1A9. nih.govresearchgate.net
A theoretical docking study of varenicline with the UGT2B7 enzyme would elucidate the precise binding mode required for the metabolic reaction to occur. Since a crystal structure for UGT2B7 complexed with varenicline is not available, homology modeling is often the first step. This involves building a 3D model of UGT2B7 based on the known crystal structures of similar proteins.
Docking Simulation Process:
Preparation of Ligand and Receptor: A 3D structure of the varenicline carbamic acid intermediate (the precursor to glucuronidation) would be generated and energy-minimized. The homology model of UGT2B7 would be prepared by adding hydrogen atoms and assigning charges.
Binding Site Identification: The active site of the UGT2B7 model would be identified. This can be done based on the location of the active site in the template structures or by using computational pocket-finding algorithms. mdpi.com
Molecular Docking: Docking software would then be used to place the varenicline carbamic acid into the UGT2B7 active site in various possible orientations and conformations. The program calculates a "docking score" for each pose, estimating the binding affinity.
Analysis of Interactions: The most favorable poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the substrate and amino acid residues in the enzyme's active site.
This analysis would reveal which residues are critical for substrate recognition and catalysis, providing a structural basis for the observed specificity of UGT2B7 in varenicline's N-carbamoyl glucuronidation.
Table 1: Theoretical Molecular Docking Parameters for Varenicline Intermediate and UGT2B7
| Parameter | Description | Relevance to Varenicline Carbamoyl β-D-Glucuronide-d4 |
|---|---|---|
| Receptor | Human UGT2B7 enzyme | The specific isoform identified as responsible for the N-carbamoyl glucuronidation of varenicline. nih.govclinpgx.org |
| Ligand | Varenicline Carbamic Acid | The proposed intermediate that undergoes conjugation with glucuronic acid. |
| Docking Algorithm | e.g., AutoDock, GOLD, Glide | Software used to predict the preferred orientation and conformation of the ligand within the enzyme's active site. |
| Scoring Function | e.g., ΔG binding (kcal/mol) | A calculated value that estimates the strength of the enzyme-substrate interaction. |
| Key Interactions | Hydrogen bonds, hydrophobic contacts | Analysis of these non-covalent bonds explains the stability and specificity of the binding pose leading to the reaction. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. nih.gov These methods can compute molecular orbital energies, electron density distribution, and electrostatic potential, which are essential for understanding a molecule's stability and reactivity.
For this compound, quantum chemical calculations could provide insights into:
Electron Distribution: Mapping the electron density would identify the most electron-rich and electron-poor regions of the molecule. The carbamoyl and glucuronide moieties are rich in electronegative oxygen and nitrogen atoms, influencing the molecule's polarity and potential for hydrogen bonding.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO-LUMO energy gap suggests the molecule's chemical stability; a smaller gap indicates higher reactivity. researchgate.net For the varenicline metabolite, this could help predict its susceptibility to further reactions or degradation.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface. This is crucial for understanding non-covalent interactions with biological macromolecules like enzymes and transporters. Regions of negative potential (red) would likely interact with positively charged residues, while positive regions (blue) would interact with negative residues.
Bond Strength and Stability: Calculations can determine the strength of various chemical bonds within the molecule. This is particularly relevant for the N-C-O linkage of the carbamoyl group and the glycosidic bond of the glucuronide, providing a theoretical measure of their stability against hydrolysis.
One study performed quantum chemical modeling on the parent varenicline molecule, indicating its higher stability compared to nicotine (B1678760) and providing data on its antioxidant activity. researchgate.net Similar calculations on the glucuronide metabolite would provide a more complete picture of its chemical properties.
Table 2: Predicted Quantum Chemical Properties and Their Significance
| Property | Computational Method | Significance for this compound |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts the most stable 3D structure and bond lengths/angles. |
| HOMO/LUMO Energies | DFT | Determines electronic reactivity, kinetic stability, and antioxidant potential. researchgate.net |
| Mulliken Charges | DFT | Quantifies the partial charge on each atom, predicting sites for electrostatic interactions. |
| Electrostatic Potential | DFT | Visualizes charge distribution to predict how the molecule interacts with its biological environment. substack.com |
Prediction of Metabolite Formation Pathways and Sites of Conjugation
While experimental data has confirmed the formation of Varenicline Carbamoyl β-D-Glucuronide, computational tools can be used to predict such pathways in silico. These tools use algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes.
Mechanism of Formation: The formation of an N-carbamoyl glucuronide is an unusual metabolic pathway. doi.orgresearchgate.net Mechanistic studies on other compounds, and inferred for varenicline, suggest a two-step process:
Carbamic Acid Formation: A secondary amine on the varenicline molecule reacts with carbon dioxide (present as bicarbonate in physiological systems) to form an unstable carbamic acid intermediate. researchgate.netnih.gov
Glucuronidation: The carbamic acid's carboxyl group then serves as a substrate for a UGT enzyme (specifically UGT2B7 for varenicline), which transfers a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to form the final, more stable N-carbamoyl glucuronide metabolite. nih.govresearchgate.net
Computational metabolite prediction software (e.g., ADMET Predictor™, MetaSite) could theoretically identify the secondary amine on varenicline as a potential site for this reaction. These programs analyze the molecule's structure to find reactive sites (or "sites of metabolism") and match them with possible biotransformations. The prediction for varenicline would likely highlight the potential for N-dealkylation, oxidation, and, more uniquely, conjugation following reaction with CO2. nih.govcambridge.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation of this compound in a simulated aqueous environment would provide powerful insights into its dynamic behavior.
Key Areas of Investigation:
Conformational Flexibility: The simulation would reveal the range of shapes (conformations) the molecule can adopt in solution. This includes the rotation around key single bonds, such as the glycosidic bond connecting the glucuronic acid and the bond linking the carbamoyl group to the varenicline core. The flexibility or rigidity of the molecule impacts how it fits into enzyme active sites or transporter binding pockets.
Solvation and Stability: By simulating the molecule surrounded by water molecules, MD can analyze how it interacts with its environment. It can calculate the solvation free energy, a measure of its solubility, and observe the stability of intramolecular hydrogen bonds versus hydrogen bonds with water. This is crucial for understanding its pharmacokinetic properties, such as distribution and excretion.
Structural Stability: The simulation tracks the molecule's structural integrity over time. It can be used to assess the stability of the N-carbamoyl glucuronide linkage to hydrolysis by monitoring the bond distances and angles. While generally more stable than acyl glucuronides, this linkage can still be subject to cleavage, and MD simulations could identify conformational strains that might make it more labile.
Future Directions in Research on Varenicline Carbamoyl β D Glucuronide D4
Exploration of Undiscovered Biotransformation Pathways
The metabolism of varenicline (B1221332) is considered minimal, with a large portion of the drug excreted unchanged. nih.gov However, the formation of Varenicline Carbamoyl (B1232498) β-D-Glucuronide is a known metabolic route. nih.govclinpgx.org Future research involving Varenicline Carbamoyl β-D-Glucuronide-d4 could focus on elucidating more obscure or previously unidentified biotransformation pathways. The use of a stable isotope-labeled compound can aid in tracing the metabolic fate of the glucuronide itself. It is conceivable that the glucuronide conjugate could undergo further metabolism before excretion. Studies employing high-resolution mass spectrometry and sensitive radio-detection methods could be designed to track the disposition of the d4-label, potentially revealing novel metabolic products.
Development of Novel Synthetic Routes for Deuterated Glucuronides
The synthesis of deuterated glucuronides is essential for their use as internal standards in quantitative analytical studies. nih.gov While general methods for glucuronide synthesis exist, such as the Koenigs-Knorr reaction or the use of imidate donors, the specific synthesis of this compound presents unique challenges. mdpi.comrsc.org Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes. This could involve the exploration of novel protecting group strategies and activation methods for the glucuronic acid donor, as well as optimizing the introduction of the deuterium (B1214612) label into the carbamoyl moiety or the varenicline structure. The goal would be to produce high-purity this compound in sufficient quantities for its use in a variety of research applications.
Advancements in Analytical Techniques for Trace Analysis in Research Samples
The detection and quantification of drug metabolites at very low concentrations in complex biological matrices is a significant analytical challenge. researchgate.netnih.gov this compound, as a stable isotope-labeled internal standard, is crucial for accurate quantification of the non-deuterated metabolite by mass spectrometry. nih.gov Future advancements in this area will likely involve the development of ultra-sensitive analytical methods. This could include the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, such as the use of micro or nano-flow LC systems to improve sensitivity. nih.gov Additionally, the application of novel ionization techniques and high-resolution mass analyzers could further enhance the specificity and lower the limits of detection for trace analysis of this metabolite in research samples. The use of fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy with fluorinated substrates has also been proposed as a background-free method for detecting glucuronidase activity, suggesting a potential for novel analytical approaches beyond mass spectrometry. rsc.org
Deeper Mechanistic Understanding of UGT Substrate Specificity for Carbamoyl Glucuronides
The formation of carbamoyl glucuronides is a less common metabolic pathway compared to other types of glucuronidation. The primary enzyme responsible for the N-carbamoyl glucuronidation of varenicline is UGT2B7. nih.govclinpgx.org However, other UGT isoforms, such as UGT1A1 and UGT1A3, have been shown to catalyze the formation of carbamoyl glucuronides for other compounds. doi.orgnih.gov A deeper mechanistic understanding of why varenicline is a substrate for UGT2B7 and the structural determinants for this specificity is a key area for future research. The use of this compound in competitive inhibition studies with other potential UGT substrates could help to map the active site of these enzymes. Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models for UGT substrate specificity, aiding in the early identification of drug candidates likely to undergo this metabolic pathway. nih.gov
Application in Cross-Species Comparative Metabolism Studies (in vitro systems)
Understanding the differences in drug metabolism across various species is a critical component of preclinical drug development. In vitro studies using liver microsomes or hepatocytes from different species can provide valuable insights into potential differences in metabolic profiles between animals and humans. nih.gov The formation of varenicline metabolites, including the N-carbamoyl glucuronide, has been observed in mice, rats, monkeys, and humans. nih.gov this compound can be used as a reference standard to accurately quantify the formation of the corresponding non-deuterated metabolite in these in vitro systems. This would allow for a more precise comparison of the activity of UGT enzymes responsible for this metabolic step across different species. Such studies could help to better predict the metabolic fate of varenicline and similar compounds in humans based on preclinical data.
| Species | Primary Route of Excretion | Unchanged Varenicline in Urine (%) | Key Metabolites Observed |
| Mouse | Urine | 90% | N-carbamoyl glucuronidation, Oxidation, N-formylation, Hexose (B10828440) conjugate |
| Rat | Urine | 84% | N-carbamoyl glucuronidation, Oxidation, N-formylation, Hexose conjugate |
| Monkey | Urine | 75% | N-carbamoyl glucuronidation, Oxidation, N-formylation, Hexose conjugate |
| Human | Urine | 81% | N-carbamoyl glucuronidation, Oxidation, N-formylation, Hexose conjugate |
| UGT Isoform | Role in Varenicline N-Carbamoyl Glucuronidation | Role in Other Carbamoyl Glucuronidations |
| UGT2B7 | Catalyzes formation in human liver microsomes. nih.govclinpgx.org | Principal enzyme for sertraline-N-carbamoyl glucuronidation. doi.org |
| UGT1A1 | Not identified for varenicline. | Involved in the formation of other novel N-carbamoyl glucuronides. doi.orgnih.gov |
| UGT1A3 | Not identified for varenicline. | Involved in the formation of other novel N-carbamoyl glucuronides. doi.orgnih.gov |
| UGT1A6 | Not identified for varenicline. | Minor role in sertraline-N-carbamoyl glucuronidation. doi.org |
| UGT2B4 | Not identified for varenicline. | Minor role in sertraline-N-carbamoyl glucuronidation. doi.org |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying Varenicline Carbamoyl β-D-Glucuronide-d4 in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., silodosinβ-D-glucuronide-d4) is the gold standard. This approach minimizes matrix effects and improves precision by compensating for ionization variability. Calibration curves should span 0.1–100 ng/mL, with quality control samples prepared in pooled plasma to validate accuracy (≤15% deviation) . Deuterated analogs are critical for distinguishing the analyte from endogenous glucuronides during chromatographic separation.
Q. What is the metabolic significance of this compound in pharmacokinetic studies?
- Answer : As a deuterated glucuronide metabolite of varenicline, this compound serves as a tracer to study phase II metabolism and excretion pathways. Its stability allows researchers to quantify hepatic/renal clearance rates and assess drug-drug interactions involving UDP-glucuronosyltransferase (UGT) enzymes. Isotopic labeling mitigates interference from non-deuterated metabolites in mass spectrometry .
Advanced Research Questions
Q. How can researchers address challenges in chromatographic separation of this compound from endogenous glucuronides?
- Answer : Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile gradients) and column selection (C18 or HILIC phases). Validate specificity by analyzing blank matrices from ≥6 donors to confirm no co-elution. Use high-resolution mass spectrometers (HRMS) to resolve isobaric interferences, supported by fragmentation patterns (e.g., m/z transitions) .
Q. What experimental designs are optimal for evaluating isotopic effects on pharmacokinetic parameters of deuterated metabolites?
- Answer : Conduct cross-over studies comparing deuterated (this compound) and non-deuterated forms in preclinical models. Measure AUC(0–t), Cmax, and t1/2 to assess deuterium’s impact on metabolic stability. Note that deuteration may reduce clearance rates due to the kinetic isotope effect, requiring adjustments in dose-response modeling .
Q. How can contradictions in clinical efficacy data for varenicline inform metabolite-focused research?
- Answer : While pooled analyses show varenicline’s efficacy in smokers with comorbidities (e.g., diabetes, COPD), variability in abstinence rates (OR = 2.18–2.46) may stem from individual differences in glucuronidation efficiency. Researchers should stratify clinical cohorts by UGT genotype and correlate metabolite exposure (AUC of this compound) with treatment outcomes .
Q. What advanced chemogenetic applications leverage deuterated varenicline derivatives?
- Answer : Deuterated analogs like this compound enable selective neuronal manipulation in chemogenetic systems. By modifying varenicline’s structure to enhance receptor specificity, researchers reduce off-target effects on endogenous acetylcholine receptors. This supports translational studies linking metabolite dynamics to behavioral outcomes .
Methodological Considerations
Q. How should researchers validate analytical methods for deuterated metabolites in compliance with regulatory guidelines?
- Answer : Follow FDA/EMA bioanalytical guidelines:
- Precision/Accuracy : ≤15% CV for intra-/inter-day replicates.
- Stability : Evaluate freeze-thaw cycles (≥3), long-term storage (-80°C, ≥30 days), and benchtop stability (24 hrs).
- Selectivity : Test ≥10 donor matrices to exclude endogenous interference .
Q. What statistical approaches are recommended for analyzing dose-dependent metabolite exposure?
- Answer : Use nonlinear mixed-effects modeling (NONMEM) to estimate population pharmacokinetic parameters. Incorporate covariates like body weight, renal function, and UGT1A1 polymorphisms. For small cohorts, non-compartmental analysis (NCA) with bootstrapping (1,000 iterations) provides robust CI estimates .
Data Contradictions and Resolution
Q. How to reconcile environmental risk assessments of varenicline with its metabolite’s persistence?
- Answer : While varenicline exhibits high chronic toxicity (EC50 <1 mg/L) but low bioaccumulation potential, its glucuronide metabolites may persist longer in aquatic systems due to slower degradation. Researchers should conduct microcosm studies comparing parent drug and metabolite half-lives under simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
